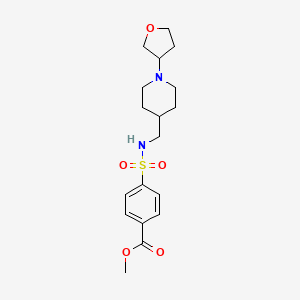

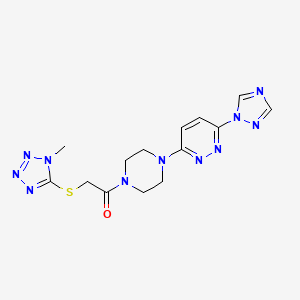

![molecular formula C18H21NO5 B2580900 Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-29-9](/img/structure/B2580900.png)

Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C18H21NO5 . It has an average mass of 331.363 Da and a monoisotopic mass of 331.141968 Da .

Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate are not detailed in the retrieved sources, similar compounds have been used in various chemical reactions. For example, Methyl piperidine-4-carboxylate has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, due to its structural complexity, finds application in the synthesis of complex organic compounds. For instance, its derivatives have been used in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. These reactions showcase the compound's utility in creating regioselective adducts with excellent yields, highlighting its importance in organic synthesis and chemical research (Xue-Feng Zhu et al., 2003).

Anticancer Research Research into this compound derivatives has also extended into anticancer studies. Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from this compound have shown promising anticancer activities. These studies suggest the potential therapeutic applications of these compounds in cancer treatment, albeit further in vivo studies are required to ascertain their effectiveness (A. Rehman et al., 2018).

Structural and Crystallographic Studies this compound and its analogs have been subjects of structural and crystallographic studies to understand their molecular configurations and potential as drug potentiators. These studies offer insights into the compound's crystal packing and polymorphism, which are crucial for its pharmaceutical applications (Kalina Mambourg et al., 2021).

Pharmacokinetic and Pharmacodynamic Modeling The compound has served as a structural basis for developing inhibitors targeting the hedgehog signaling pathway, implicated in various cancers. Pharmacokinetic and pharmacodynamic modeling of derivatives, such as TAK-441, have linked plasma concentrations to anticancer efficacy, suggesting the compound's derivatives could be effective in cancer treatment through hedgehog pathway inhibition (Akifumi Kogame et al., 2013).

Biological Activity and Targeted Imaging Derivatives have also been explored for their biological activities, including antibacterial properties and as agents for targeted magnetic resonance (MR)/optical bimodal imaging of tumors. This research underlines the compound's versatility, serving both as a scaffold for synthesizing biologically active molecules and as a component in the development of advanced imaging agents for cancer diagnostics (Lixia Huang et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNFNGWBTWVOND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2580817.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)

![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2580828.png)

![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2580835.png)

![methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2580838.png)

![tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate](/img/structure/B2580840.png)